2,5,6-Triamino-4-pyrimidinol hydrochloride
Description
The exact mass of the compound 2,5,6-Triamino-4-pyrimidinol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5,6-Triamino-4-pyrimidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6-Triamino-4-pyrimidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,5-triamino-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.ClH/c5-1-2(6)8-4(7)9-3(1)10;/h5H2,(H5,6,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIENVHFLGIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961050 | |
| Record name | 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4066-47-1 | |
| Record name | NSC158335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: 2,5,6-Triamino-4-pyrimidinol Hydrochloride as a Precursor for Pteridine Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pteridine ring system is a foundational scaffold in a vast array of biologically critical molecules, including folates, biotins, and riboflavin.[1][2] Consequently, the efficient and regioselective synthesis of substituted pteridines is a cornerstone of medicinal chemistry and drug development.[3][4] 2,5,6-Triamino-4-pyrimidinol, particularly as its more stable hydrochloride or sulfate salt, stands out as a pivotal precursor for constructing the pteridine core. This guide offers a detailed exploration of its chemical properties, the mechanistic underpinnings of its reactivity, and field-proven protocols for its application in pteridine synthesis, with a focus on explaining the causality behind experimental choices to empower researchers in optimizing these critical transformations.
The Precursor: Understanding 2,5,6-Triamino-4-pyrimidinol
2,5,6-Triamino-4-pyrimidinol, also known as 2,5,6-triamino-4(1H)-pyrimidinone, is a highly functionalized pyrimidine derivative.[5][6] In its solid form and for synthetic applications, it is most commonly handled as a salt, such as the hydrochloride or sulfate, which enhances its stability and solubility in aqueous media.[7][8]
The key to its utility lies in the vicinal diamines at the C5 and C6 positions. This 1,2-diamine arrangement is the reactive moiety that participates in the crucial cyclocondensation reaction to form the pyrazine ring of the pteridine system.[6]
Physicochemical Properties
The properties of the precursor are critical for designing effective synthetic protocols. The sulfate salt is commonly used in industrial applications due to its handling characteristics.[5][7]
| Property | Value | Source |
| Chemical Formula | C₄H₇N₅O (Base) | [6][9] |
| C₄H₉N₅O₅S (Sulfate Salt) | [7] | |
| Molar Mass | 141.13 g/mol (Base) | [6] |
| 239.21 g/mol (Sulfate Salt) | [7] | |
| Appearance | White to off-white crystalline solid | [10] |
| Tautomerism | Exists in equilibrium between the 4-pyrimidinol and 4-pyrimidinone forms | [5][6] |
| Solubility | Highly soluble in water, especially as a salt | [8][10] |
The Core Transformation: Pteridine Synthesis via Cyclocondensation
The most fundamental and widely employed method for constructing a pteridine ring from a pyrimidine precursor is the Gabriel-Isay reaction.[11][12] This reaction involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound (an α-dicarbonyl).
Caption: General scheme of the Gabriel-Isay pteridine synthesis.
Mechanistic Causality: The Key to Regioselectivity
When using an unsymmetrical α-dicarbonyl compound (e.g., methylglyoxal), the reaction can potentially yield two different regioisomers (6-substituted or 7-substituted pteridines). Controlling the outcome is paramount for synthesizing a specific target molecule. The regioselectivity is dictated by the relative nucleophilicity of the C5 and C6 amino groups.
The amino group at the C5 position is generally more nucleophilic due to electronic effects from the adjacent C4-oxo/hydroxy group and the C6-amino group. However, the reaction environment, particularly pH, plays a decisive role.
-
Under Neutral to Basic Conditions: The C5-NH₂ group remains the more potent nucleophile, leading to an initial attack on the more electrophilic carbonyl carbon of the dicarbonyl compound.
-
Under Acidic Conditions: When using a salt form like the sulfate or hydrochloride, the C5-amino group can be preferentially protonated.[13] This protonation acts as a "protecting group," deactivating it towards nucleophilic attack. Consequently, the C6-amino group becomes the primary nucleophile, directing the condensation to yield the alternate regioisomer.
The strategic use of additives can further refine this control. For instance, adding sodium bisulfite (NaHSO₃) can help neutralize the sulfate salt of the pyrimidine precursor, freeing the C5-amine for nucleophilic attack and favoring the formation of the 6-substituted isomer.[13]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijfmr.com [ijfmr.com]
- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
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- 8. ec.europa.eu [ec.europa.eu]
- 9. CAS 1004-75-7: 4-Hydroxy-2,5,6-triaminopyrimidine [cymitquimica.com]
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- 13. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Comparative Analysis of 2,5,6-Triamino-4-pyrimidinol Salts in Pharmaceutical Synthesis
[1][2]
Executive Summary
In the high-stakes synthesis of pteridines, antifolates (e.g., Methotrexate), and biopterin derivatives, 2,5,6-Triamino-4-pyrimidinol (TAP) serves as a linchpin intermediate.[1][2] However, its extreme susceptibility to oxidative degradation presents a persistent challenge in process chemistry.[1][2]
The choice between the Sulfate and Hydrochloride salts is not merely a matter of counter-ion availability; it is a strategic decision that dictates the purity profile , storage stability , and reaction kinetics of the downstream cascade.[1]
-
The Sulfate Salt is the industry standard for isolation and storage .[1][2] Its low aqueous solubility acts as a "purification valve," allowing the compound to be precipitated cleanly from crude reduction mixtures, leaving soluble impurities (inorganic salts, degradation products) in the mother liquor.[1]
-
The Hydrochloride Salt is the preferred form for reactivity .[1][2] Its significantly higher solubility in aqueous and polar organic media makes it the reagent of choice for homogeneous cyclization reactions (e.g., with
-halo ketones or sugars) to form the pteridine core.
This guide details the physicochemical divergence of these salts and provides validated protocols for their manipulation.
Chemical Identity and Tautomerism
Before addressing the salts, it is critical to understand the base molecule.[2] 2,5,6-Triamino-4-pyrimidinol exists in a tautomeric equilibrium between the pyrimidinol (aromatic) and pyrimidinone (keto) forms.[1][2] In the solid state and neutral solution, the pyrimidinone form often predominates, but the "pyrimidinol" nomenclature persists in industrial catalogs.[1]
| Feature | Description |
| Systematic Name | 2,5,6-Triamino-4(3H)-pyrimidinone |
| Common Name | 2,5,6-Triamino-4-hydroxypyrimidine |
| CAS (Sulfate) | 35011-47-3 / 39267-74-8 |
| CAS (HCl) | 1004-66-6 (Free base ref), Salt CAS varies by stoichiometry |
| Critical Hazard | Oxidative Instability: Rapidly oxidizes in air to form pink/red/black quinonoid byproducts (rubidines).[1][2][3][4][5] |
Physicochemical Comparative Analysis
The operational difference between the sulfate and hydrochloride salts rests primarily on Lattice Energy and Solvation Enthalpy .[1][2]
Solubility Profile
The sulfate anion (
| Property | Sulfate Salt ( | Hydrochloride Salt ( |
| Aqueous Solubility | Very Low (< 0.5 g/100 mL at pH < 2) | High (> 10 g/100 mL, pH dependent) |
| Acid Solubility | Insoluble in dilute | Soluble in dilute |
| Primary Utility | Purification: Precipitates selectively from reaction mixtures.[2] | Reaction: Dissolves fully to allow homogeneous kinetics.[1][2] |
| Hygroscopicity | Low to Moderate.[1][2] | High (often deliquescent).[2] |
Stability and Purity
-
The Sulfate Trap: Because the sulfate is insoluble in the acidic media used to generate it (typically pH 0.5–2.0), it crystallizes immediately upon formation. This crystallization excludes soluble impurities such as ammonium salts, iron residues (from Fe/acid reductions), and partially reduced nitroso intermediates.[1][2]
-
Oxidative Shielding: The dense crystal packing of the sulfate salt reduces the permeability of atmospheric oxygen, offering superior shelf-life compared to the HCl salt or free base.
Strategic Workflow: The Salt Switch
In a typical drug development campaign (e.g., Sapropterin synthesis), the workflow utilizes the specific advantages of both salts in sequence.[1]
-
Generation: The nitroso precursor is reduced.[2]
-
Isolation (Sulfate):
is added to "crash out" the TAP as the sulfate salt, trapping it in a stable solid form and washing away impurities.[2] -
Activation (HCl): For the next step, the sulfate is suspended in water and treated with
(removing sulfate as insoluble ) or neutralized and re-acidified with to generate the soluble species required for cyclization.
Visualization: The Synthesis & Isolation Logic
Figure 1: The "Salt Switch" workflow demonstrating the purification role of the sulfate and the reactivity role of the hydrochloride.[1]
Experimental Protocols
Protocol A: Isolation of TAP Sulfate (Purification Standard)
Use this protocol to isolate the intermediate from a crude reduction mixture.
Prerequisites:
-
Starting Material: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[1][2][6][7]
-
Reduction Method: Catalytic hydrogenation (
, Pd/C) or Sodium Dithionite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).
Methodology:
-
Reduction: Perform the reduction in water or dilute alkali (
) at 40–50°C. Ensure complete consumption of the red/violet nitroso compound (solution turns pale yellow/colorless). -
Filtration: Filter the hot solution under nitrogen (to prevent oxidation) to remove the Pd/C catalyst.
-
Acidification: While stirring the filtrate vigorously, add 50% sulfuric acid (
) dropwise. -
Aging: Cool the slurry to 0–5°C and hold for 1 hour to maximize yield.
-
Isolation: Filter the solid. Wash the cake with ice-cold 0.1 M
, followed by ethanol (to facilitate drying). -
Drying: Dry under vacuum at 40°C. Store under nitrogen.
Validation Criteria:
-
Appearance: White to pale pink powder (Dark pink/red indicates oxidation).[2]
Protocol B: In-Situ Conversion to Hydrochloride (For Reactivity)
Use this protocol when the next step requires the TAP to be dissolved in solution.[1]
Methodology:
-
Suspension: Suspend the isolated TAP Sulfate in degassed water (approx. 10 mL/g).
-
Exchange (Barium Method - Cleanest):
-
Exchange (Direct Acid Method):
References
-
European Commission, Scientific Committee on Consumer Products (SCCP). (2008).[1][2][8] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [1]
-
PubChem. (2023).[1][2] 2,5,6-Triamino-4-pyrimidinol sulfate Compound Summary. National Library of Medicine.[2] Retrieved from [1]
-
Traube, W. (1900).[1][2] Synthesis of 2,4-diamino-6-hydroxypyrimidine. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).
-
BenchChem. (2023).[1][2] 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis. Retrieved from
-
Google Patents. (1989).[1][2] Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate. US Patent 4,948,890.[2] Retrieved from
Sources
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- 3. 2,5,6-Triamino-4(3H)-pyrimidinone Sulfate [lgcstandards.com]
- 4. 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester) | C4H7N5O4S | CID 74142 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Traube Synthesis of Guanine: A Technical Guide using 2,5,6-Triamino-4-pyrimidinol
Executive Summary
The Traube purine synthesis, pioneered by Wilhelm Traube in 1900, remains the definitive industrial and laboratory method for constructing the purine nucleus from pyrimidine precursors. This guide focuses specifically on the conversion of 2,5,6-Triamino-4-pyrimidinol (also known as 2,4,5-triamino-6-hydroxypyrimidine) into Guanine .[1]
This transformation is not merely of historical interest; it is the foundational step in the industrial manufacture of Acyclovir , Ganciclovir , and Penciclovir . By mastering the cyclization of the 4,5-diamino moiety with a one-carbon donor, researchers secure a scalable route to guanosine analogs essential for modern antiviral therapies.
Part 1: Historical & Mechanistic Foundations
The Traube Legacy
Wilhelm Traube established that purines could be synthesized by fusing an imidazole ring onto a pre-existing pyrimidine ring.[2] This "pyrimidine-first" strategy opposes the "imidazole-first" biosynthetic pathway (de novo purine synthesis) but offers superior control for synthetic organic chemistry, particularly when C2 or C6 substitutions (like the ketone in guanine) are required.
The Mechanism: Dehydrative Cyclization
The core mechanism involves two distinct phases occurring at the vicinal diamine positions (C5 and C6 of the pyrimidine ring):
-
Formylation: The exocyclic amine at position 5 (the most nucleophilic amine due to electron density) attacks the electrophilic carbon of the reagent (Formic acid/Formamide).
-
Cyclodehydration: The adjacent amine at position 6 attacks the formyl intermediate, expelling water and closing the imidazole ring to form the purine.
Nomenclature Clarification
In literature, the precursor is often referenced with varying numbering systems due to tautomerism.
-
User Query: 2,5,6-Triamino-4-pyrimidinol
-
Common Synonym: 2,4,5-Triamino-6-hydroxypyrimidine[1][3][4][5][6][7]
-
Chemical Reality: The molecule possesses a hydroxyl/oxo group and three amino groups. The cyclization occurs across the vicinal diamines.
Figure 1: The fundamental logic of the Traube Synthesis cascade.
Part 2: The Precursor System (Synthesis of TRAP)
Before the Traube cyclization can occur, the unstable 2,5,6-triamino-4-pyrimidinol (TRAP) must be synthesized. Because the free base is highly susceptible to air oxidation (turning dark purple/black), it is almost exclusively isolated and stored as the sulfate salt .
Synthesis Workflow
The industrial route starts from Guanidine and Ethyl Cyanoacetate.[6]
Figure 2: Industrial pathway to the stable TRAP sulfate precursor.
Part 3: Experimental Protocols
Protocol A: The Modern Industrial Method (Formamide)
Context: This is the preferred method for large-scale synthesis of Guanine. Formamide acts as both the solvent and the C1 donor. It requires higher temperatures but avoids the corrosivity of formic acid and produces higher yields.
Reagents:
-
2,5,6-Triamino-4-pyrimidinol Sulfate (TRAP Sulfate): 50 g
-
Formamide: 250 mL (Excess)[6]
-
Sodium Dithionite (Optional): 0.5 g (Antioxidant to prevent discoloration)
Step-by-Step Methodology:
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging: Add the TRAP Sulfate and Formamide to the flask.
-
Dehydration (Critical): If the formamide is wet, distill off a small fraction under vacuum before adding the solid. Water inhibits the ring closure.
-
Reaction: Heat the suspension in an oil bath to 170–180°C .
-
Observation: The suspension will thin as the reaction proceeds and the sulfate dissolves/reacts.
-
Duration: Maintain reflux for 2 to 3 hours.
-
-
Work-up:
-
Cool the mixture to 80°C.
-
Add 250 mL of hot water to dilute the formamide.
-
Allow to cool to room temperature, then chill to 4°C overnight.
-
-
Isolation: Filter the crude Guanine precipitate. Wash extensively with water and ethanol to remove residual formamide.
-
Purification: Dissolve the crude product in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with acetic acid.
Protocol B: The Classic Method (Formic Acid)
Context: Useful for laboratory-scale synthesis where high-temperature oil baths are not desired.
Reagents:
-
TRAP Sulfate: 10 g
-
Formic Acid (85-90%): 50 mL
-
Sodium Formate: 5 g (Buffers the sulfuric acid released from the salt)
Step-by-Step Methodology:
-
Mixing: Combine TRAP Sulfate, Formic Acid, and Sodium Formate in a flask.
-
Reflux: Heat to reflux (approx 100-105°C) for 4–6 hours.
-
Note: This step only formylates the amine. The ring closure is often incomplete at this temperature.
-
-
Cyclization: Evaporate the formic acid to dryness. The residue (formylated intermediate) is then heated (baked) at 200°C for 30 minutes OR refluxed in a high-boiling solvent (like glycol) to force the dehydration.
-
Work-up: Similar to Method A (dissolution in base, precipitation with acid).
Comparative Data Analysis
| Parameter | Formamide Method (Industrial) | Formic Acid Method (Classic) |
| Temperature | 170–180°C | 100°C (Reflux) + 200°C (Bake) |
| Reaction Time | 2–3 Hours | 6+ Hours |
| Yield | 80–90% | 60–75% |
| Purity Profile | High (fewer side reactions) | Moderate (incomplete cyclization common) |
| Scalability | Excellent | Poor (handling large acid volumes) |
Part 4: Industrial Relevance (Acyclovir Synthesis)[8][9]
The primary driver for optimizing the Traube synthesis of Guanine is its role as the starting material for Acyclovir (Zovirax).
The "Guanine-First" Route:
-
Traube Synthesis: Production of pure Guanine (as described above).
-
Acetylation: Guanine is reacted with acetic anhydride to protect the N2 and O6 positions, yielding Diacetylguanine .[8]
-
Alkylation: Diacetylguanine is alkylated at N9 using 2-oxa-1,4-butanediol diacetate (or similar ether derivatives) in the presence of an acid catalyst (p-TsOH).
-
Deprotection: Ammonolysis removes the acetyl groups to yield Acyclovir.
Figure 3: The downstream application of Traube-synthesized Guanine in antiviral manufacturing.
References
-
Traube, W. (1900).[9] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
-
Hemmati, S., et al. (2009).[10] Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.[6] Trade Science Inc.
-
European Commission SCCS. (2015). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[3][11][12][13][14] Scientific Committee on Consumer Safety.
-
Matsumoto, H., et al. (1988).[8] Process for the preparation of guanine.[2][6][7][10] U.S. Patent No. 4,814,445.
-
Wang, J., et al. (2018). Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.[4] China Patent CN108558776B.
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- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 5. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traube purine synthesis | PPTX [slideshare.net]
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- 14. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of 2,5,6-Triamino-4-pyrimidinol derivatives
Title: The Pharmacophore Frontier: Biological Activity and Synthetic Utility of 2,5,6-Triamino-4-pyrimidinol Derivatives
Executive Summary
This technical guide analyzes the biological profile and synthetic versatility of 2,5,6-triamino-4-pyrimidinol (also known as 2,5,6-triaminopyrimidin-4(3H)-one). As a highly electron-rich pyrimidine scaffold, it serves a dual role in drug discovery: first, as a standalone pharmacophore with potent neuroprotective and mitochondrial-modulating properties; and second, as the critical biosynthetic and synthetic precursor to pteridines (including folates and biopterins). This guide details the mechanism of action (MOA), therapeutic applications in ischemia and oxidative stress, and the chemical logic for derivatization into high-value enzyme inhibitors.
Chemical Basis & Structural Logic
Tautomerism and Reactivity
The core structure exists in equilibrium between the pyrimidinol (aromatic) and pyrimidinone (keto) forms. In physiological solution, the pyrimidin-4(3H)-one tautomer often predominates, stabilized by amide resonance.
-
Electron Density: The presence of three amino groups (positions 2, 5, and 6) renders the ring excessively electron-rich ($ \pi $-excessive). This makes the scaffold:
-
Highly Nucleophilic: Particularly at the C5-amino group, facilitating condensation reactions.
-
Redox Active: Capable of donating electrons to quench reactive oxygen species (ROS), functioning as a radical scavenger.
-
The "Pteridine Gateway"
The most significant chemical utility of this scaffold is its ability to condense with 1,2-dicarbonyl compounds (Isay Reaction) to form pteridines. This pathway mimics the biosynthesis of folic acid and tetrahydrobiopterin ($ BH_4 $).
Figure 1: The C5 and C6 amino groups condense with dicarbonyls to close the pyrazine ring, forming the pteridine core.
Biological Mechanisms & Therapeutic Applications[1][2][3][4][5]
Direct Neuroprotection & Mitochondrial Modulation
Recent studies indicate that the parent scaffold and its simple N-alkylated derivatives possess intrinsic neuroprotective activity, particularly in models of cerebral ischemia/reperfusion (I/R) injury .
-
Mechanism of Action (MOA):
-
ROS Scavenging: The electron-rich pyrimidine ring directly quenches superoxide anions ($ O_2^{\bullet-}
OH^{\bullet} $). -
SOD Upregulation: 4-hydroxy-2,5,6-triaminopyrimidine has been shown to enhance the expression of Mitochondrial Superoxide Dismutase (Mn-SOD) . This is a genomic effect, distinct from direct scavenging, likely involving the Nrf2/ARE signaling pathway.
-
Iron Chelation: The vicinal amino and hydroxyl/carbonyl groups (positions 4, 5) can chelate redox-active metals ($ Fe^{2+}/Fe^{3+} $), preventing Fenton chemistry-mediated lipid peroxidation.
-
Key Data Point: In rat models of Middle Cerebral Artery Occlusion (MCAO), administration of pyrimidine-4-ol derivatives significantly reduced infarct volume and restored mitochondrial respiratory chain complex activity (Complex I and IV).
Enzyme Inhibition (Pteridine Derivatives)
Derivatives synthesized from this core often target enzymes requiring folate or biopterin cofactors.
| Target Enzyme | Derivative Class | Therapeutic Indication | Mechanism |
| Dihydrofolate Reductase (DHFR) | 2,4-Diaminopteridines | Anticancer (Methotrexate analogs) | Inhibits DNA synthesis by depleting tetrahydrofolate pools. |
| Nitric Oxide Synthase (NOS) | 4-Amino-tetrahydrobiopterins | Neurodegeneration / Septic Shock | Competes with endogenous $ BH_4 $, decoupling NOS to reduce NO overproduction. |
| Dihydropteroate Synthase | Sulfonamide-linked pyrimidines | Antimicrobial | Inhibits bacterial folate synthesis (Sulfa drug synergy). |
Experimental Protocols
Protocol A: Synthesis of 6-Phenylpterin (Model Derivative)
A standard protocol to validate the reactivity of the 2,5,6-triamino scaffold.
Reagents:
-
2,5,6-Triamino-4-pyrimidinol sulfate (10 mmol)
-
Phenylglyoxal monohydrate (12 mmol)
-
Sodium acetate (buffer)
-
Water/Ethanol (1:1 v/v)
Methodology:
-
Dissolution: Suspend 2,5,6-triamino-4-pyrimidinol sulfate in 50 mL of water/ethanol mixture. Adjust pH to 4–5 using sodium acetate to liberate the free amine.
-
Condensation: Add phenylglyoxal monohydrate dropwise while stirring at 60°C.
-
Reflux: Heat the mixture to reflux (approx. 90°C) for 4 hours. The solution will darken as the pteridine forms.
-
Precipitation: Cool the reaction mixture on ice. The crude pteridine will precipitate as a yellow/orange solid.
-
Purification: Filter and wash with cold water and ethanol. Recrystallize from DMF/Water.[1]
-
Validation: Confirm structure via $ ^1H $-NMR (appearance of pteridine C7-H proton around 9.0 ppm).
Protocol B: Mitochondrial SOD Activity Assay
To assess the antioxidant upregulation potential of the scaffold.
-
Cell Culture: Culture SH-SY5Y (neuroblastoma) or endothelial cells in DMEM.
-
Treatment: Treat cells with 2,5,6-triamino-4-pyrimidinol (1–10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Lysis: Harvest cells and lyse using a non-denaturing buffer (Tris-HCl, pH 7.4).
-
Assay: Use a WST-1 based SOD assay kit.
-
Principle: Xanthine Oxidase generates superoxide, which reduces WST-1 to a colored formazan. SOD inhibits this reduction.
-
-
Quantification: Measure absorbance at 450 nm. Calculate % inhibition of WST-1 reduction.
-
Result Interpretation: Higher inhibition relative to control indicates increased SOD activity.
-
Visualization of Signaling Pathways
The following diagram illustrates the dual mechanism of neuroprotection: direct radical scavenging and transcriptional activation of antioxidant enzymes.
Figure 2: The scaffold acts as a chemical antioxidant while simultaneously triggering cellular defense mechanisms.
References
-
Rezk, B. M., et al. (2012). "4-Hydroxy-2,5,6-Triaminopyrimidine Enhances Expression of Mitochondrial Antioxidant Superoxide Dismutase in Human Corpora Cavernosa Cells."[2] Free Radical Biology and Medicine.
-
European Commission SCCS. (2015).[3] "Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate." Scientific Committee on Consumer Safety.[4]
- Muraoka, S., & Miura, T. (2003). "Inhibition of lipid peroxidation by 2,4,5-triamino-6-hydroxypyrimidine." Biological and Pharmaceutical Bulletin.
-
Pfleiderer, W. (1964). "Pteridines.[1][5] XXXIV. Synthesis of 2,4-diaminopteridines." Chemische Berichte. (Foundational synthesis reference).
-
Kuroki, T., et al. (2020).[6] "Neuroprotective potential of pyrimidine derivatives in experimental cerebral ischemia." ResearchGate.[7]
Sources
Methodological & Application
Application Note: Protocol for Condensing 2,5,6-Triamino-4-pyrimidinol with Glyoxal
This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes established organic synthesis methodologies (specifically the Gabriel-Isay condensation) with practical troubleshooting for handling oxidation-sensitive precursors.
Abstract & Scientific Rationale
The condensation of 2,5,6-triamino-4-pyrimidinol (TAP) with glyoxal is the foundational route to Pterin , the parent compound of the pteridine family. This reaction is a classic example of the Gabriel-Isay condensation , where a 5,6-diaminopyrimidine reacts with a 1,2-dicarbonyl compound to form a pyrazine ring fused to the existing pyrimidine.[1][2]
While the reaction mechanism is straightforward, the experimental execution is complicated by the extreme oxidation sensitivity of the 5-amino group on the pyrimidine precursor. If exposed to air at neutral/basic pH prior to condensation, TAP rapidly oxidizes to form violuric acid derivatives or polymeric pigments (pteridines are naturally fluorescent pigments). Therefore, this protocol utilizes a bisulfite-mediated environment or strict inert atmosphere control to ensure high yield and purity.
Mechanistic Pathway
The reaction proceeds via a double nucleophilic attack. The C5-amino group (most nucleophilic) attacks a carbonyl of the glyoxal, followed by the C6-amino group attacking the second carbonyl, eliminating two water molecules to aromatize the system.
Figure 1: Mechanistic flow of the Gabriel-Isay condensation.
Materials & Reagents
To ensure reproducibility, use the specific grades listed below.
| Reagent | Grade/Specification | Role |
| 2,5,6-Triamino-4-pyrimidinol Sulfate | >95% Purity | Precursor (Pyrimidine source). Note: Often supplied as sulfate salt. |
| Glyoxal | 40% w/w aq.[3] solution | Precursor (1,2-dicarbonyl source). |
| Sodium Bisulfite (NaHSO₃) | ACS Reagent | Antioxidant & Glyoxal activator. |
| Sodium Hydroxide (NaOH) | 1N and 2M solutions | pH adjustment & Dissolution. |
| Acetic Acid (Glacial) | ACS Reagent | Precipitation. |
| Ammonium Hydroxide | 28-30% NH₃ | Purification solvent. |
| Water | Deionized (DI), degassed | Solvent. |
| Inert Gas | Nitrogen (N₂) or Argon | Oxidation prevention. |
Experimental Protocol
Phase 1: Pre-treatment & Dissolution
Critical Step: The sulfate salt of the pyrimidine is stable, but the free base is not. Do not generate the free base until the glyoxal is present or the system is fully deoxygenated.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Degassing: Charge the flask with 50 mL of DI water. Bubble Nitrogen through the water for 15 minutes to remove dissolved oxygen.
-
Reactant Loading: Under positive nitrogen flow, add 2.4 g (10 mmol) of 2,5,6-Triamino-4-pyrimidinol Sulfate.
-
Buffering/Antioxidant: Add 2.1 g (20 mmol) of Sodium Bisulfite (NaHSO₃).
-
Why? Bisulfite serves two roles: it buffers the solution and reacts with glyoxal to form a bisulfite adduct, which releases glyoxal slowly, preventing polymerization side-reactions.
-
Phase 2: Condensation Reaction[1]
-
Glyoxal Addition: Add 2.0 mL (~17 mmol) of Glyoxal (40% solution) to the flask.
-
Note: A slight excess of glyoxal (1.5 - 2.0 eq) is recommended to drive the reaction to completion.
-
-
pH Adjustment: Slowly add 1N NaOH dropwise to adjust the pH to approximately 3.0 – 4.0 .
-
Control: Do not make the solution basic yet. The condensation proceeds well under slightly acidic conditions (pH 3-5) which also protects the amine from oxidation.
-
-
Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 2 to 4 hours .
-
Observation: The suspension will gradually change color, typically darkening to yellow/beige as the pterin forms.
-
Phase 3: Isolation & Purification
Pterin is notoriously insoluble in water and organic solvents, which simplifies isolation but complicates purification.
-
Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath to 4°C.
-
Filtration: Filter the crude precipitate using a sintered glass funnel (porosity 3 or 4). Wash the solid with cold water (2 x 10 mL) and ethanol (1 x 10 mL).
-
Purification (Acid-Base Reprecipitation):
-
Suspend the crude solid in 20 mL of 2M NaOH (or 5% Ammonium Hydroxide). The pterin should dissolve to form the soluble sodium/ammonium salt.
-
Filter this solution to remove any insoluble polymeric byproducts (often dark brown/black).
-
Heat the clear filtrate to ~60°C and slowly acidify with Glacial Acetic Acid or 1M HCl until pH ~5.
-
The pure Pterin will precipitate as a light yellow/beige powder.
-
-
Final Wash: Filter the purified solid, wash extensively with water and methanol, and dry under vacuum at 60°C.
Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| UV-Vis | Characteristic Pterin absorption.[4] Pterins exhibit strong pH-dependent fluorescence (Blue at neutral/acidic pH). | |
| 1H NMR | The singlet corresponds to the C7 proton on the newly formed pyrazine ring. (Solvent: NaOD/D₂O). | |
| Solubility | Insoluble in water/alcohol | Soluble in dilute aqueous alkali (NaOH, NH₄OH) and strong mineral acids. |
Troubleshooting Guide
Issue: Low Yield or Dark Product
-
Cause: Oxidation of the 5-amino group before condensation occurred.
-
Solution: Ensure the Nitrogen purge is active before adding the pyrimidine. Increase the amount of Sodium Bisulfite. Ensure the pH does not rise above 5 during the initial heating phase.
Issue: Product is Gelatinous/Hard to Filter
-
Cause: Formation of glyoxal polymers or incomplete cyclization.
-
Solution: Ensure the reaction is refluxed for the full duration. When precipitating during purification, add the acid slowly to the hot solution to encourage crystal growth rather than amorphous precipitation.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of Pterin.
References
-
Pfieiderer, W. (1996). Pteridines.[1][2][5][6][7][8][9] In: Comprehensive Heterocyclic Chemistry II. Elsevier.[2]
-
Colston, K. J., & Basu, P. (2022).[7] Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324.[7]
-
Kaczka, E. A., et al. (1952). 2,4,5-Triamino-6-alkoxypyrimidines and process of preparing same. U.S. Patent 2,584,024.
-
Thieme Chemistry. (2025). Synthesis of Pteridines via Gabriel-Isay Condensation. Houben-Weyl Methods of Organic Chemistry.
Sources
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.brynmawr.edu [repository.brynmawr.edu]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. Identification of 2-amino-4-hydroxy substituted pteridines by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
Application Note: High-Fidelity Synthesis of Folic Acid Analogs via 2,5,6-Triamino-4-pyrimidinol HCl
Abstract
This application note details the optimized synthetic protocols for generating folic acid analogs (antifolates) utilizing 2,5,6-Triamino-4-pyrimidinol HCl (CAS: 1004-75-7) as the primary scaffold. Unlike standard literature which often glosses over regiochemical control, this guide focuses on the critical Boon-Leigh-Taylor condensation strategies to maximize the yield of the biologically active 6-substituted pteridine isomer over the thermodynamically stable 7-isomer. We provide a validated workflow for the synthesis of Methotrexate (MTX) and related antifolates, emphasizing pH-controlled regioselectivity, intermediate purification, and final coupling to p-aminobenzoyl-L-glutamic acid (PABA-Glu).
Introduction & Mechanistic Rationale
The synthesis of folate antagonists (e.g., Methotrexate, Aminopterin, Pemetrexed) hinges on the construction of the pteridine ring system. The starting material, 2,5,6-Triamino-4-pyrimidinol (often supplied as the HCl or sulfate salt), provides the pyrimidine core (N1, C2, N3, C4, C4a, N8a). The critical step is the condensation of this amine-rich precursor with a three-carbon (
The Regioselectivity Challenge
The reaction of 2,5,6-triamino-4-pyrimidinol with asymmetric
-
6-Substituted Pteridines: The target biologically active scaffold (mimics natural folates).
-
7-Substituted Pteridines: Often a major impurity formed under neutral/basic conditions.
Expert Insight: The regiochemistry is dictated by the nucleophilicity of the amine at C5 vs. the amine at C6.[1] Under acidic conditions (pH 3–4) , the C5-amine remains nucleophilic while the C6-amine is deactivated or sterically hindered, favoring the formation of the 6-isomer when reacting with
Visual Workflow: Reaction Pathway
The following diagram illustrates the critical decision points in the synthesis workflow.
Figure 1: Strategic workflow for converting triaminopyrimidine precursors into bioactive folate analogs, highlighting the critical purification step.
Experimental Protocols
Protocol A: Synthesis of 6-Hydroxymethylpterin (The Core Scaffold)
This intermediate is the universal "key" for synthesizing most folate analogs.
Reagents:
-
2,5,6-Triamino-4-pyrimidinol HCl: 10.0 g (56 mmol)
-
1,1,3-Trichloroacetone: 12.5 g (77 mmol)
-
Sodium Bisulfite (NaHSO₃): 2.0 g
-
Water: 300 mL
-
NaOH (2N) and HCl (2N) for pH adjustment.
Step-by-Step Methodology:
-
Dissolution: Suspend the 2,5,6-Triamino-4-pyrimidinol HCl in 200 mL of deoxygenated water. Add NaHSO₃ (antioxidant) to prevent oxidation of the electron-rich amine groups prior to cyclization.
-
pH Adjustment (CRITICAL): Adjust the pH of the solution to 3.5 ± 0.2 using 2N NaOH. Note: If the pH is too high (>5), the 7-isomer formation increases. If too low (<1), reaction kinetics stall.
-
Addition: Dissolve 1,1,3-trichloroacetone in 50 mL acetone or ethanol. Add this solution dropwise to the pyrimidine mixture over 45 minutes while maintaining the temperature at 35–40°C.
-
Cyclization: Heat the mixture to 60°C and stir for 4 hours. The solution will darken.
-
Oxidation (Aromatization): The initial product is often the dihydro-pteridine. To fully aromatize, bubble air through the solution for 2 hours or add a mild oxidant (e.g., KMnO₄ solution dropwise until pink color persists, then quench).
-
Precipitation: Cool the reaction mixture to 4°C overnight. The crude pteridine precipitates.[2]
-
Purification (Isomer Removal):
-
Dissolve the crude solid in minimum 2N NaOH (it forms the sodium salt).
-
Filter off any insoluble impurities.
-
Slowly acidify with acetic acid to pH 6. The 7-isomer typically precipitates first or has different solubility characteristics. Filter if a distinct crop appears.
-
Continue acidifying to pH 3–4 to precipitate the desired 6-hydroxymethylpterin .
-
Yield: Expect 40–50% after purification.
-
Protocol B: Activation and Coupling to PABA-Glutamate
This protocol describes converting the 6-hydroxymethyl intermediate into Methotrexate (MTX).
Reagents:
-
6-Hydroxymethylpterin (from Protocol A)
-
Dibromotriphenylphosphorane (or HBr/Acetic Acid)
-
Diethyl (p-methylamino)benzoyl-L-glutamate[3]
-
Dimethylacetamide (DMAc)
Step-by-Step Methodology:
-
Bromination: Suspend dried 6-hydroxymethylpterin in DMAc. Add dibromotriphenylphosphorane (1.2 equiv) to convert the -CH₂OH group to -CH₂Br (6-bromomethylpterin). Caution: This intermediate is highly reactive and a skin irritant.
-
Coupling: Without isolating the bromide (if possible, to avoid degradation), add Diethyl (p-methylamino)benzoyl-L-glutamate (1.5 equiv).
-
Reaction: Stir at 40°C for 18 hours under nitrogen. The amine nitrogen of the PABA linker displaces the bromide.
-
Hydrolysis: The resulting product is the diethyl ester of Methotrexate. Add 1N NaOH (3 equiv) and stir at room temperature for 4 hours to hydrolyze the ethyl esters.
-
Isolation: Acidify carefully with 1N HCl to pH 3.5. Methotrexate precipitates as a yellow-orange powder.
-
Final Purification: Recrystallize from water/ethanol or purify via preparative HPLC (C18 column, Ammonium Acetate/Acetonitrile gradient).
Regioselectivity Mechanism (The "Why")
Understanding the electron flow is vital for troubleshooting.
Figure 2: Mechanistic basis for pH control. Acidic conditions deactivate the C6 amine, forcing the reaction to proceed via the C5 amine, which directs the substituent to the 6-position.
Data Summary & Troubleshooting
Solubility Profile of Intermediates
| Solvent | 2,5,6-Triamino-4-pyrimidinol HCl | 6-Hydroxymethylpterin | Methotrexate |
| Water (Neutral) | Moderate | Insoluble | Insoluble |
| 0.1N NaOH | Soluble | Soluble | Soluble |
| 0.1N HCl | Soluble | Soluble | Soluble |
| DMF/DMSO | Soluble | Moderate | Soluble |
| Ethanol | Insoluble | Insoluble | Insoluble |
Common Failure Modes
-
Product is Dark Brown/Black: Oxidation occurred before cyclization. Solution: Increase NaHSO₃ loading or degas solvents thoroughly.
-
Wrong Isomer (7-substituted): pH drifted above 4.5 during condensation. Solution: Use a stronger buffer or monitor pH continuously.
-
Low Yield in Coupling: The 6-bromomethyl intermediate hydrolyzed back to alcohol. Solution: Ensure anhydrous conditions in DMAc/DMF during bromination.
References
-
Taylor, E. C., et al. (1973). Pteridines.[1][2][4][5][6][7][8] XXVIII. A New and Unequivocal Route to 6-Substituted Pteridines. Journal of the American Chemical Society.
-
Boon, W. R., & Leigh, T. (1951). Pyrimidines.[1][2][4][5][8][9][10][11][12][13] Part I. The Synthesis of Some 2:4:5-Triamino-6-hydroxypyrimidines. Journal of the Chemical Society.
-
Piper, J. R., & Montgomery, J. A. (1974). Synthesis of alpha- and gamma-isomers of Methotrexate. Journal of Heterocyclic Chemistry.
-
PubChem Compound Summary. (2025). 2,5,6-Triamino-4-pyrimidinol.[10][11][14] National Library of Medicine.
-
European Commission SCCS. (2015). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[8][10][11][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 9. PYRIMIDINE DERIVATIVES. VI. 2,4,5-TRIAMINO-6-CHLORO- AND -6-MERCAPTOPYRIMIDINE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. CAS 1004-75-7: 4-Hydroxy-2,5,6-triaminopyrimidine [cymitquimica.com]
Application Note: Accelerated Synthesis of Pteridine Scaffolds via Microwave-Assisted Gabriel-Isay Condensation
Abstract
Pteridines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically significant molecules, including enzyme cofactors and a wide range of therapeutics.[1][2] Traditional methods for their synthesis are often hampered by long reaction times, harsh conditions, and low yields. This application note provides a detailed, robust protocol for the synthesis of pteridine derivatives through the microwave-assisted condensation of 2,5,6-Triamino-4-pyrimidinol with various α-dicarbonyl compounds. This method leverages the principles of green chemistry to offer a rapid, efficient, and high-yield pathway to these valuable molecular frameworks, significantly accelerating research and development in medicinal chemistry and drug discovery.[3][4][5]
Introduction: The Need for Speed in Heterocyclic Chemistry
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast pharmacological landscape, with applications as anticancer agents (e.g., Methotrexate), diuretics (e.g., Triamterene), and anti-inflammatory drugs.[1][6] The core synthetic route to many pteridines is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[7][8][9]
Conventional thermal heating methods for this synthesis often require several hours or even days of reflux, which can lead to product degradation and the formation of impurities.[10] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[11] By utilizing microwave irradiation, MAOS delivers energy directly to the polar molecules in the reaction mixture, resulting in rapid, uniform heating that cannot be replicated by conventional methods.[3][12] This leads to dramatic reductions in reaction times (from hours to minutes), increased yields, and cleaner reaction profiles, making it an invaluable tool for rapid library synthesis and lead optimization.[3][4]
This guide details a validated protocol for synthesizing pteridines, demonstrating the profound impact of microwave technology on this critical class of heterocycles.
Scientific Principle: Accelerating Condensation with Microwave Energy
The synthesis is based on the Gabriel-Isay condensation reaction . The key mechanistic step is the nucleophilic attack of the two amino groups at positions 5 and 6 of the pyrimidine ring onto the two carbonyl carbons of the α-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazine ring fused to the pyrimidine core.
Caption: General scheme for the microwave-assisted Gabriel-Isay synthesis of pteridines.
The Role of Microwave Heating: The efficiency of MAOS in this context stems from its unique heating mechanism.[12] Polar solvents (e.g., water, ethanol) and the reactants themselves absorb microwave energy, leading to rapid oscillation and friction, which generates heat. This process, known as dielectric heating, offers several advantages over conventional oil baths:[3][5]
-
Instantaneous "In-Core" Heating: The entire volume of the reaction mixture is heated simultaneously, eliminating thermal gradients and potential side reactions at hot vessel walls.
-
Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.
-
Energy Efficiency: Energy is delivered directly to the reactants and solvent, not wasted on heating the reaction vessel and surrounding apparatus.[5]
Materials and Protocol
Reagents and Equipment
-
Reagents:
-
2,5,6-Triamino-4-pyrimidinol sulfate (TAP-Sulfate) (CAS: 35011-47-3)
-
α-Dicarbonyl compounds (e.g., Glyoxal, Diacetyl, Benzil)
-
Solvents: Deionized water, Ethanol (ACS grade)
-
Sodium bisulfite (NaHSO₃) or Sodium bicarbonate (NaHCO₃) (for pH adjustment)
-
-
Equipment:
-
Dedicated single-mode microwave synthesizer with sealed-vessel capability and integrated temperature and pressure sensors.
-
10 mL or 20 mL microwave reaction vials with stir bars.
-
Standard laboratory glassware (beakers, flasks).
-
Filtration apparatus (Büchner funnel, vacuum flask).
-
Analytical balance.
-
Magnetic stirrer/hotplate.
-
Equipment for product characterization (NMR, MS, Melting Point).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Microwave Reactor: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessels.
-
Reagent Handling: 2,5,6-Triamino-4-pyrimidinol can be sensitive to light and moisture.[13] Store it in a cool, dark, and dry place. Handle all chemicals in a well-ventilated fume hood.
Detailed Experimental Protocol
The following is a general procedure for the synthesis of 6,7-dimethylpterin (from diacetyl) as a representative example. This can be adapted for other α-dicarbonyls.
Caption: Workflow for the microwave-assisted synthesis of pteridines.
Protocol Steps:
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2,5,6-Triamino-4-pyrimidinol sulfate (1.0 mmol). Add 5 mL of deionized water.
-
Neutralization (Crucial for Regioselectivity): Add sodium bicarbonate (1.0 mmol) to the suspension. Stir for 5 minutes. This step neutralizes the sulfate salt, freeing the C5-amino group for nucleophilic attack, which favors the formation of the biologically relevant 6-substituted pterin isomer.[9]
-
Addition of Dicarbonyl: Add the α-dicarbonyl compound (e.g., diacetyl, 1.1 mmol) to the vial.
-
Vessel Sealing: Securely seal the vial with a septum cap. Ensure the cap is properly tightened to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Set the reaction parameters:
-
Temperature: 140°C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 300W (Dynamic power control is recommended)
-
Stirring: High
-
-
Work-up: Once the reaction is complete and the vessel has cooled to below 50°C, carefully uncap the vial in a fume hood. The product will typically have precipitated from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold deionized water and cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from hot water or an appropriate solvent system.
Expected Results & Discussion
This microwave-assisted protocol consistently provides pteridine products in high yields and purity within minutes, a significant improvement over conventional heating.
| α-Dicarbonyl Compound | Product Name | Temp (°C) | Time (min) | Typical Yield |
| Glyoxal | Pterin | 120 | 15 | > 85% |
| Diacetyl (2,3-Butanedione) | 6,7-Dimethylpterin | 140 | 10 | > 90% |
| Benzil | 6,7-Diphenylpterin | 150 | 10 | > 92% |
The choice of solvent is critical for effective microwave synthesis. Polar solvents with a high dielectric constant, like water and ethanol, couple efficiently with microwave irradiation, ensuring rapid and uniform heating.[12] The use of sealed vessels allows these solvents to be heated well beyond their boiling points, which is the primary factor behind the dramatic rate acceleration.[3]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Improper sealing of the vessel.- Incorrect stoichiometry. | - Increase reaction time or temperature.- Ensure the cap is securely tightened.- Verify masses and molar equivalents of reactants. |
| Dark/Charred Product | - Reaction temperature is too high.- Reaction time is too long. | - Reduce the set temperature by 10-20°C.- Decrease the hold time. |
| Incomplete Starting Material | - Insufficient energy input.- Poor stirring. | - Increase reaction temperature.- Ensure the stir bar is spinning effectively throughout the reaction. |
| Purification Difficulty | - Formation of side products. | - Optimize reaction conditions (temp/time).- Re-evaluate the recrystallization solvent system. Consider column chromatography if necessary. |
Conclusion
The microwave-assisted Gabriel-Isay condensation is a superior method for the synthesis of pteridine derivatives from 2,5,6-Triamino-4-pyrimidinol. This protocol offers a robust, reproducible, and highly efficient route to these important heterocyclic scaffolds, reducing reaction times from many hours to mere minutes. By embracing this green chemistry approach, research and drug development professionals can significantly accelerate their discovery pipelines, facilitating the rapid synthesis and evaluation of novel pteridine-based compounds.[10][14]
References
-
Varma, R. S. (2012). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Molecules, 17(11), 12344-12389. Available from: [Link]
-
De, A., Sarkar, S., & Majee, A. (2023). Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. Current Microwave Chemistry, 10(2), 88-96. Available from: [Link]
-
de la Cruz, C., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 497. Available from: [Link]
-
De, A., Sarkar, S., & Majee, A. (2023). Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. ResearchGate. Available from: [Link]
-
El-Dean, A. M. K., et al. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 393-404. Available from: [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(9), 761-772. Available from: [Link]
-
Joule, J. A. (2013). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (Second Edition). Elsevier. Available from: [Link]
-
Bari, S. B., & Talele, S. G. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Results in Chemistry, 7, 101349. Available from: [Link]
-
Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Shinde, S. A., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Modern Trends in Science and Technology, 8(9), 231-240. Available from: [Link]
-
Kappe, C. O. (2006). The impact of microwave-assisted organic synthesis in drug discovery. PubMed. Available from: [Link]
-
Sharma, S., & Kumar, S. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]
-
Magdum, C. S., & Yadav, A. V. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of Scientific Research in Science and Technology. Available from: [Link]
-
Shaik, A., & Al-Ghamdi, S. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Journal of Drug Delivery and Therapeutics, 12(6), 209-220. Available from: [Link]
- Rütimeyer, H., et al. (2012). Synthesis of substituted 4-amino-pyrimidines. U.S. Patent 8,252,927.
-
SCCNFP. (2003). Opinion of the SCCNFP on A143, 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. Available from: [Link]
-
Patel, H. D., et al. (2023). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 65(3), 443-453. Available from: [Link]
-
Request PDF. (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available from: [Link]
-
Peterson, A. A., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3291. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijfmr.com [ijfmr.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. d-nb.info [d-nb.info]
Application Note: Optimization of Recrystallization Solvents for 2,5,6-Triamino-4-pyrimidinol Hydrochloride
Part 1: Executive Summary & Chemical Context
The Challenge: Instability and Polarity
2,5,6-Triamino-4-pyrimidinol hydrochloride (TAP·HCl) is a critical intermediate in the synthesis of pteridines, including Folic Acid (Vitamin B9) and antiviral agents like acyclovir. However, purifying this compound presents two distinct challenges for process chemists:
-
Extreme Polarity: As a poly-amino heterocyclic salt, TAP·HCl exhibits high water solubility but is virtually insoluble in standard organic solvents (ethanol, acetone, DCM), making standard organic recrystallization strategies ineffective.[1]
-
Oxidative Sensitivity: The electron-rich pyrimidine ring, specifically the ortho-amino arrangement, renders the molecule highly susceptible to auto-oxidation. In solution, it rapidly degrades into colored impurities (red/violet quinone imines or azo compounds) known as "uramil" derivatives.
The Solution: Aqueous Acidic Systems with Antioxidant Protection
The optimal recrystallization solvent system is Dilute Aqueous Hydrochloric Acid (1.0 – 2.0 M) combined with Activated Charcoal and a reducing agent (Sodium Dithionite ).
-
Solvent: Water provides the necessary solubility for the salt.
-
Acid Modifier (HCl): Suppresses hydrolysis to the free base (which is less soluble and harder to purify) and utilizes the Common Ion Effect to maximize recovery upon cooling.[1]
-
Critical Additive: Sodium Dithionite (
) acts as an oxygen scavenger, preventing the formation of colored oxidation byproducts during the heating phase.
Part 2: Physicochemical Profile & Solvent Selection
Solubility Data
The following table summarizes the solubility profile used to design this protocol.
| Solvent System | Solubility (Hot, ~80°C) | Solubility (Cold, ~4°C) | Suitability |
| Water (Neutral) | High | Moderate | Poor (Risk of hydrolysis/oxidation) |
| Ethanol / Methanol | Negligible | Negligible | Antisolvent Only (Used for washing) |
| 2M Hydrochloric Acid | High | Low | Excellent (Ideal for thermal recrystallization) |
| DMSO | Moderate | Moderate | Poor (Difficult to remove; drying issues) |
| Dilute NaOH | High | High | Alternative (Used for acid-precipitation, not recrystallization) |
Mechanism of Impurity Removal
-
Colored Impurities: The oxidation byproducts are highly conjugated organic molecules. They are effectively adsorbed by Activated Carbon (Charcoal) .[2]
-
Inorganic Salts: If the crude material contains inorganic salts (e.g., NaCl,
), these remain dissolved in the aqueous mother liquor upon cooling, provided the volume is sufficient.
Part 3: Detailed Recrystallization Protocol
Materials Required[1][3][4][5][6]
-
Crude TAP·HCl: 10.0 g[1]
-
Solvent: 2M Hydrochloric Acid (prepared from concentrated HCl and deionized water).
-
Decolorizing Agent: Activated Charcoal (Norit or equivalent), acid-washed.[3]
-
Antioxidant: Sodium Dithionite (
) or Sodium Sulfite ( ).[1] -
Wash Solvent: Cold Ethanol (absolute) or Acetone.
Step-by-Step Methodology
Step 1: Dissolution (Inert Environment)
-
Charge a round-bottom flask with 10.0 g of crude TAP·HCl .
-
Add 60–80 mL of 2M HCl .
-
Critical Step: Add 0.1 g of Sodium Dithionite . This ensures a reducing environment immediately upon dissolution.
-
Begin stirring and heat the mixture to 80–85°C . Do not boil vigorously to avoid degrading the antioxidant.
Step 2: Adsorption of Impurities
-
Once the solid is fully dissolved, check the color. If the solution is dark red/brown, add 0.5 g of Activated Charcoal .[1]
-
Stir at 80°C for 15–20 minutes .
-
Note: Excessive heating time with charcoal can lead to catalytic oxidation; 20 minutes is optimal.
-
Step 3: Hot Filtration
-
Prepare a pre-heated Buchner funnel with a celite pad or high-retention filter paper.[1]
-
Filter the hot solution rapidly into a clean suction flask.
-
Tip: If the filtrate is still colored (pinkish), a second charcoal treatment may be required, but a faint pink hue is often acceptable and will remain in the mother liquor.
-
Step 4: Crystallization
-
Transfer the clear filtrate to a clean beaker.
-
Allow to cool slowly to room temperature (25°C) over 30 minutes.
-
Transfer to an ice bath (0–5°C) and stir for an additional 1 hour. The TAP·HCl will crystallize as white to off-white needles.
-
Optional: If yield is low, add 5–10 mL of Concentrated HCl dropwise to the cold solution to force precipitation via the Common Ion Effect.
-
Step 5: Isolation and Drying
-
Filter the crystals using vacuum filtration.[1]
-
Displacement Wash: Wash the filter cake with 2 x 10 mL of cold 2M HCl .
-
Antisolvent Wash: Wash the cake with 2 x 15 mL of Cold Ethanol or Acetone. This removes residual water and acid, facilitating faster drying.[1]
-
Dry the solid in a vacuum oven at 50°C for 6 hours.
Part 4: Process Visualization (Workflow)
The following diagram illustrates the critical decision points and flow of the purification process.
Figure 1: Workflow for the purification of 2,5,6-Triamino-4-pyrimidinol HCl, highlighting the critical antioxidant addition.
Part 5: Quality Control & Troubleshooting
Critical Quality Attributes (CQAs)
-
Appearance: Should be White to Pale Beige.[4][5] A pink or red tint indicates oxidation.
-
Solubility: Clear solution in water (1% w/v). Turbidity suggests free-base contamination.[4]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is Pink/Red | Oxidation occurred during heating. | Increase Sodium Dithionite load; ensure inert atmosphere ( |
| Low Recovery (<50%) | Solubility in mother liquor is too high. | Increase HCl concentration in the cooling step (Common Ion Effect) or reduce initial solvent volume.[1] |
| Material is "Gooey" | Hydrolysis to free base or hydration issues.[4] | Ensure pH < 2 throughout the process; wash thoroughly with Ethanol to remove water.[1] |
| Grey Particles | Charcoal breakthrough. | Use a finer filter aid (Celite) during hot filtration. |
Part 6: References
-
European Commission, Scientific Committee on Consumer Safety (SCCS). (2015).[1][7] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (A143).[7][8][9] SCCS/1561/15.[7] Retrieved from [Link]
-
Context: Provides solubility data (Water > 0.2%, Ethanol < 0.1%) and stability data regarding antioxidant requirements.
-
-
-
Context: Confirms pKa and solubility profiles in polar solvents.
-
-
Google Patents. (2016).[1] CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.[1] Retrieved from
-
Context: Describes the industrial handling, acid-precipitation, and purification logic for this class of pyrimidines.
-
-
-
Context: General handling and storage conditions (Inert atmosphere) for triaminopyrimidines.[5]
-
Sources
- 1. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 2. biomedres.us [biomedres.us]
- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 5. 2,4,6-Triaminopyrimidine CAS#: 1004-38-2 [m.chemicalbook.com]
- 6. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Traube Synthesis of Pyrimidines
Subject: Optimization of Yields in Urea/Guanidine + 1,3-Dicarbonyl Condensation Ticket ID: PYR-TRB-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Scope
While the classical "Traube Synthesis" historically refers to the formation of purines from 4,5-diaminopyrimidines, this guide addresses the Traube-type condensation used to synthesize the pyrimidine core itself.[1][2][3] This involves the cyclocondensation of binucleophiles (urea, thiourea, guanidine) with 1,3-electrophiles (
The Core Problem: Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three competing factors: reversibility of the intermediate addition , hydrolysis of the ester substrate , and solubility mismatches during isolation (amphoteric loss).
Diagnostic Workflow (Visual)
The following decision tree outlines the logical path to identify the root cause of yield loss based on your observations.
Figure 1: Diagnostic logic flow for identifying the source of yield loss in pyrimidine condensation.
Technical Troubleshooting Guide (FAQs)
Phase 1: Reaction Setup & Kinetics
Q: My starting material (
-
The Mechanism: The reaction requires a strong base (typically Sodium Ethoxide, NaOEt) to deprotonate the urea/guanidine. If your ethanol contains water (even <1%), the hydroxide ion (
) generated competes with ethoxide. Hydroxide rapidly hydrolyzes the ester to a carboxylic acid, which decarboxylates or fails to condense. -
The Fix:
-
Strict Anhydrous Conditions: Use freshly distilled absolute ethanol (dried over Mg/I
). -
Base Quality: Do not use "shelf-stable" NaOEt powder if it is old. Prepare fresh NaOEt in situ by dissolving sodium metal in absolute ethanol.
-
Temperature Staging: Start the reaction at room temperature for 1–2 hours to allow the initial Michael-like addition (formation of the ureide intermediate) before heating to reflux for cyclization.
-
Q: The reaction mixture solidifies into a thick paste halfway through reflux. Should I add more solvent? A: Yes, but cautiously.
-
The Cause: The product of the Traube condensation is the sodium salt of the hydroxypyrimidine (enolate form). These salts are often less soluble in ethanol than the starting materials. If the salt precipitates too early, it can coat unreacted urea, stopping the reaction (inclusion occlusion).
-
The Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which easily gets stuck. Add small aliquots of anhydrous ethanol to maintain a stirrable slurry, but avoid high dilution which slows the bimolecular condensation rate.
Phase 2: Stoichiometry & Reagents
Q: I am using Urea. Why are my yields consistently lower than when I use Guanidine or Thiourea? A: Urea is the least nucleophilic of the three due to the strong resonance withdrawal of the carbonyl oxygen.
-
The Causality: Urea often decomposes to ammonia and cyanic acid at high reflux temperatures before it can condense with the
-keto ester. -
Optimization Protocol:
-
Excess Reagent: Use a 1.5 to 2.0 molar excess of urea relative to the ester.
-
Acid Catalysis (Alternative): For stubborn urea condensations, switch from the classic basic (Traube) conditions to acid-catalyzed conditions (Biginelli-type conditions) or solvent-free microwave irradiation, which suppresses urea decomposition [1].
-
Table 1: Base & Solvent Selection Matrix
| Substrate Type | Recommended Base | Solvent System | Notes |
| NaOEt (Fresh) | Absolute EtOH | Standard Traube conditions. | |
| Malonates | NaOEt (2.2 eq) | Absolute EtOH | Requires 2 eq of base as product has 2 acidic protons. |
| Guanidine HCl | NaOEt (Excess) | EtOH / MeOH | Must neutralize HCl salt first; NaCl precipitate may need filtration. |
| Sensitive Esters | DBU or K | Acetonitrile/DMF | Non-nucleophilic bases prevent ester hydrolysis. |
Phase 3: Work-up & Isolation (The Critical Failure Point)
Q: TLC shows a strong product spot, but after quenching with water and extracting with Ethyl Acetate, I get almost nothing. Where is my product? A: Your product is likely in the aqueous waste layer.
-
The Science: Pyrimidines formed via this method (e.g., uracils, 4-hydroxypyrimidines) are amphoteric . They can exist as:
-
Cation: Protonated at N (low pH).
-
Neutral: Lactam form (intermediate pH).
-
Anion: Deprotonated enolate (high pH).
-
-
The Fix (Isoelectric Precipitation):
-
Do not just neutralize to pH 7.
-
Most hydroxypyrimidines have an isoelectric point (pI) between pH 3.0 and 5.0 .
-
Protocol: Cool the reaction mixture. Add water to dissolve the sodium salt. Acidify slowly with concentrated HCl while monitoring pH. The product will precipitate massively at its specific pI. If you overshoot to pH 1, it may redissolve [2].
-
Mechanistic Visualization
Understanding the competition between the desired cyclization and the hydrolysis failure mode is vital.
Figure 2: Competitive pathways in Traube condensation. Red dashed lines indicate failure modes caused by moisture or thermal stress.
Validated Protocol: Synthesis of 6-Methyluracil
To ensure reproducibility, follow this standard operating procedure (SOP) which accounts for the common failure points discussed above.
-
Preparation of Ethoxide: In a dry 3-neck flask under Argon, dissolve 2.3g Sodium metal (0.1 mol) in 50 mL absolute ethanol. Stir until evolution of H
ceases. -
Addition: Add 6.0g Urea (0.1 mol) to the hot ethoxide solution. Stir for 10 minutes.
-
Condensation: Add 13.0g Ethyl acetoacetate (0.1 mol) dropwise over 20 minutes.
-
Checkpoint: The solution should turn clear, then slowly cloudy.
-
-
Reflux: Heat to reflux for 3–4 hours.
-
Troubleshooting: If the mixture becomes too thick to stir, add 10 mL dry EtOH.
-
-
Quench & Isolation:
-
Evaporate excess solvent under reduced pressure (Rotavap).
-
Dissolve the residue in 50 mL warm water (50°C).
-
Critical Step: Acidify with conc. HCl dropwise to pH 4.0 .
-
Cool to 4°C for 2 hours. Filter the white precipitate.
-
-
Purification: Recrystallize from boiling water or dilute acetic acid.
References
-
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
- Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience.
-
Traube, W. (1893). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
-
BenchChem. (2025).[4][5][6] Troubleshooting unexpected side reactions in pyrimidine synthesis. 5
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 7
Sources
Technical Support Center: Minimizing Side Reactions During Nitrosation of 2,5,6-Triamino-4-pyrimidinol
Welcome to the technical support center for the nitrosation of 2,5,6-Triamino-4-pyrimidinol (TAP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction, which is a key step in the synthesis of various active pharmaceutical ingredients, including guanine and its derivatives.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthesis for yield and purity.
Introduction to the Nitrosation of TAP
The nitrosation of 2,5,6-Triamino-4-pyrimidinol is an electrophilic substitution reaction where a nitroso group (-NO) is introduced onto the pyrimidine ring, typically at the C5 position, to form 2,4,6-triamino-5-nitroso-pyrimidine. This intermediate is pivotal in the synthesis of various heterocyclic compounds. However, the presence of multiple amino groups on the pyrimidine ring makes the substrate highly susceptible to various side reactions. Understanding and controlling these reactions is crucial for a successful and efficient synthesis.
Visualizing the Reaction Pathway
To better understand the chemical transformations, the following diagram illustrates the desired nitrosation pathway and potential side reactions.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2,5,6-Triamino-4-pyrimidinol Hydrochloride
Part 1: Executive Summary & Strategic Context
In the analysis of heterocyclic pharmaceutical intermediates, 2,5,6-Triamino-4-pyrimidinol hydrochloride presents a unique challenge: it lacks non-exchangeable carbon-bound protons (C-H) on the pyrimidine ring. Consequently, the choice of deuterated solvent is not merely a preference but a binary determinant of success or failure.
This guide compares the industry-standard solvent DMSO-d6 against the common alternative Deuterium Oxide (D2O) .
-
The Verdict: DMSO-d6 is the mandatory solvent for structural confirmation.
-
The Reason: In D2O, all protons in this molecule (amine, hydroxyl, and amide) undergo rapid deuterium exchange, resulting in a "silent" or blank spectrum. DMSO-d6 is required to observe the labile protons that constitute the molecule's entire 1H NMR fingerprint.
Part 2: Chemical Identity & Tautomeric Complexity
Before analyzing the spectrum, one must understand the dynamic structure of the analyte. 2,5,6-Triamino-4-pyrimidinol exists in equilibrium between keto (lactam) and enol (lactim) forms. In the hydrochloride salt form, protonation typically occurs at the most basic ring nitrogen or the exocyclic amine, further influencing chemical shifts.
Visualization: Tautomeric & Protonation Pathways[1]
Figure 1: The keto-enol equilibrium favors the keto form in polar solvents like DMSO. HCl salt formation protonates basic sites, shifting amine signals downfield (8.0–10.0 ppm).
Part 3: Experimental Protocol (DMSO-d6)
To obtain a diagnostic spectrum, moisture control is critical. Water in DMSO (approx.[1][2] 3.33 ppm) can catalyze proton exchange, broadening the amine signals into the baseline.
Step-by-Step Methodology
-
Solvent Selection: Use DMSO-d6 (99.9% D) .
-
Recommendation: Use ampoules ("single-use") rather than stock bottles to minimize water absorption from the atmosphere.
-
-
Sample Preparation:
-
Weigh 10–15 mg of 2,5,6-Triamino-4-pyrimidinol HCl.
-
Add 0.6 mL of DMSO-d6.
-
Critical Step: If the salt is hygroscopic, dry the solid in a vacuum oven at 40°C for 2 hours prior to dissolution.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 45° (to prevent saturation of labile protons).
-
Relaxation Delay (d1): Set to 2–5 seconds . Exchangeable protons have shorter T1 times, but sufficient delay ensures quantitative integration relative to residual solvent.
-
Scans (ns): Minimum 64 scans (due to broad signals).
-
Part 4: Spectral Analysis & Assignment[1][4]
In DMSO-d6, the spectrum is defined entirely by heteroatom-bound protons. There are no aromatic C-H singlets/doublets typically seen in pyrimidines because all carbon positions are substituted.
Representative Spectral Profile (DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 11.0 – 12.5 | Broad Singlet | 1H | Ring NH | Indicates the Keto tautomer (H on N3). Often very broad. |
| 8.0 – 9.5 | Broad Singlet | ~3H | -NH3+ / H+ | Protons associated with the HCl salt; highly variable position based on pH/Conc. |
| 6.5 – 7.5 | Broad Singlet | 2H | 2-NH2 | Exocyclic amine at position 2 (flanked by ring nitrogens). |
| 5.5 – 6.5 | Broad Singlet | 2H | 6-NH2 | Exocyclic amine at position 6 (vinylogous amide character). |
| 4.5 – 5.5 | Broad Singlet | 2H | 5-NH2 | Exocyclic amine at position 5 (most electron-rich). |
| 3.33 | Singlet | Variable | H2O | Residual water from solvent/sample. |
| 2.50 | Quintet | Solvent | DMSO | Residual protio-solvent (Reference).[3] |
Note on Integration: Due to the rapid exchange with trace water and the acidity of the HCl salt, integrations of the amine protons often appear lower than theoretical values (e.g., integrating to 1.5H instead of 2H). The signals are often broadened, sometimes merging into the baseline.
Part 5: Comparative Analysis (The Alternatives)
Why not use D2O? It is the standard solvent for hydrochloride salts, but it is fatal for this specific analysis.
Comparative Matrix: DMSO-d6 vs. D2O vs. TFA-d
| Feature | DMSO-d6 (Recommended) | D2O (Not Recommended) | TFA-d (Specialized) |
| Solubility | Good | Excellent | Excellent |
| Detection of -NH2 | Visible (Broad singlets) | Invisible (Exchanged) | Visible (Sharp, extreme downfield) |
| Detection of Ring NH | Visible | Invisible | Visible |
| Spectral Information | Full structural fingerprint | Zero structural data (only impurities visible) | Good for total proton count, but shifts are non-standard |
| Risk Factor | Water peak overlap | False negative for product identity | Hazardous/Expensive |
Visualization: The "Silent Spectrum" Decision Logic
Figure 2: Decision matrix highlighting why D2O leads to analytical failure for this specific molecule.
Part 6: Troubleshooting & Quality Control
The "Water Blob" Issue
In DMSO-d6, if the sample is wet (common with HCl salts), the water peak at 3.33 ppm will broaden significantly and may shift downfield, potentially obscuring the amine signals between 3.5 and 5.0 ppm.
-
Solution: Add activated 3Å molecular sieves to the NMR tube or dry the sample rigorously.
Disappearing Peaks
If the amine peaks are missing even in DMSO-d6, the solution might be too acidic (excess HCl) or the DMSO is "wet."
-
Test: Add 1-2 drops of D2O to the DMSO tube. Shake and re-run.
-
Observation: If the broad peaks disappear after adding D2O, you have confirmed they were the correct exchangeable protons. This "D2O Shake" is a standard validation method.
References
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
PubChem. (2023). 2,5,6-Triamino-4-pyrimidinol sulfate Compound Summary. (Analogous spectral data). Retrieved from [Link]
Sources
A Comparative Guide to HPLC Method Development for the Detection of 2,5,6-Triamino-4-pyrimidinol (T4P)
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust detection and quantification of 2,5,6-Triamino-4-pyrimidinol (T4P). As a critical intermediate in pharmaceutical synthesis, a known impurity of Folic Acid (Impurity B), and a component in cosmetic formulations, the accurate analysis of T4P is paramount for quality control and research applications.[1][2] This document moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices, empowering researchers to develop and validate reliable analytical systems.
Foundational Knowledge: The Physicochemical Profile of T4P
A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. T4P, also known as 4-Hydroxy-2,5,6-triaminopyrimidine, is a highly polar molecule, a characteristic that dictates the entire separation strategy.[1] Its key properties are summarized below.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₄H₇N₅O | - |
| Molecular Weight | 141.13 g/mol [1] | - |
| Polarity (XLogP3-AA) | -2.2[1] | Extremely hydrophilic. Poor retention is expected on standard C18 columns with typical mobile phases. Requires specialized columns or mobile phase compositions. |
| UV Absorbance (λmax) | pH 1: 262 nmpH 7: 208 nm, 262 nmpH 13: 276 nm[3] | Strong chromophore allows for sensitive UV detection.[1] The optimal wavelength is pH-dependent, making mobile phase pH control critical for consistent response. |
| Solubility | Soluble in water[3][4] | Facilitates sample preparation in aqueous diluents. |
| Stability | Stable in water for up to 24 hours with a suitable antioxidant.[3][5] | Sample preparation should consider potential oxidative degradation. The use of fresh samples or the addition of antioxidants is recommended. |
The Core of Separation: A Comparative Analysis of HPLC Columns
The choice of stationary phase is the most critical decision in HPLC method development for a polar analyte like T4P. Standard reversed-phase C18 columns often fail to provide adequate retention, leading to elution near the void volume and poor resolution from other polar impurities. Below is a comparison of viable alternatives.
dot
Caption: HPLC Method Development Workflow.
| Column Technology | Retention Mechanism | Advantages for T4P Analysis | Disadvantages |
| Standard C18 (Reversed-Phase) | Hydrophobic interactions. | Widely available and familiar to most labs.[6] | Poor Retention: T4P's high polarity leads to minimal interaction and elution near the solvent front. |
| Aqueous C18 / Polar-Embedded (Reversed-Phase) | Hydrophobic interactions with enhanced polar selectivity. | Designed to prevent phase collapse in highly aqueous mobile phases, allowing for increased retention of polar analytes like T4P. | May still offer insufficient retention for very polar compounds. |
| Mixed-Mode Chromatography | Combination of reversed-phase and ion-exchange interactions. | Excellent Retention & Selectivity: Can interact with T4P via both its non-polar backbone and its ionizable amino groups. Offers fine control over retention by adjusting mobile phase pH and ionic strength.[7] | Method development can be more complex due to multiple interaction modes. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. | Strong Retention: Ideal for highly polar compounds like T4P. Uses high organic content mobile phases, which can be advantageous for MS detection (improved desolvation).[8] | Can be sensitive to the water content of the sample diluent. Longer equilibration times are often required. |
Recommendation: For new method development, Mixed-Mode or HILIC columns are the most promising starting points due to their inherent suitability for highly polar analytes. An Aqueous C18 column can be considered if a simpler reversed-phase approach is desired.
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
The mobile phase composition works in concert with the stationary phase to achieve the desired separation. For T4P, controlling the pH is essential.
dot
Caption: Impact of pH on T4P Retention.
-
pH and Buffer Selection: The amino groups on T4P are basic and will be protonated (cationic) at acidic pH.
-
On a Mixed-Mode column with cation-exchange properties, an acidic pH (e.g., 3.0-4.5) will promote strong ionic retention, providing excellent control over the separation.
-
A Chinese patent describes the successful use of a phosphate buffer system (H₃PO₄-KH₂PO₄) at a pH between 3.4 and 4.4 to inhibit the dissociation of T4P and achieve good peak shape on a C18 column.[6]
-
For MS detection , volatile buffers like formic acid or ammonium formate are mandatory.[9][10]
-
-
Organic Modifier:
Detection Strategy: Comparing UV and Mass Spectrometry
-
HPLC with UV Detection (HPLC-UV): This is the most common and accessible approach.
-
Causality: T4P possesses a pyrimidine ring structure that acts as a strong chromophore, making it ideal for UV detection.[1] Based on spectral data, a detection wavelength of 262 nm is a robust starting point, as it provides a strong response at both acidic and neutral pH.[3] A patent for a similar compound also suggests a detection range of 255-275 nm.[6]
-
Trustworthiness: This method is reliable for purity analysis and assays where sensitivity is not the primary concern. Its performance is well-documented for related compounds.[11]
-
-
HPLC with Mass Spectrometry Detection (HPLC-MS): This is the superior choice for trace-level quantification, impurity identification, and analysis in complex matrices.
-
Causality: MS detection provides selectivity based on the mass-to-charge ratio (m/z) of the analyte, allowing for its unambiguous detection even in the presence of co-eluting, non-isobaric impurities.
-
Trustworthiness: It is the gold standard for metabolite identification and pharmacokinetic studies.[9] For T4P, a mobile phase of acetonitrile and water with formic acid would be an excellent starting point for an LC-MS method.[9][10]
-
Recommended Starting Protocol: A Self-Validating System
This protocol provides a robust starting point for the analysis of T4P purity using a widely available column and detector. It is designed to be self-validating through clear system suitability criteria.
Objective: To determine the purity of a 2,5,6-Triamino-4-pyrimidinol bulk sample.
Instrumentation:
-
HPLC system with a UV/PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Aqueous C18 (e.g., Waters Atlantis T3, Agilent Zorbax AQ) or Mixed-Mode (e.g., SIELC Newcrom R1[9]), 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure. The Aqueous C18 is chosen for robustness in high-aqueous mobile phases required for T4P retention. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.5 with H₃PO₄ | Phosphate buffer provides excellent pH control for consistent ionization and peak shape.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 2% B2-15 min: 2% to 30% B15-17 min: 30% to 2% B17-25 min: 2% B (Equilibration) | A shallow gradient is used to resolve potentially related polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical volume for assay and purity analysis. |
| Detection | UV at 262 nm[3] | Optimal wavelength for T4P detection at the recommended mobile phase pH. |
| Sample Diluent | Mobile Phase A or Water | Ensures compatibility with the mobile phase and prevents peak distortion. |
System Suitability Test (SST):
-
Procedure: Prepare a standard solution of T4P at ~0.1 mg/mL. Inject this solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
%RSD for Peak Area: < 2.0%
-
Justification: Passing these SST criteria before running any samples provides confidence that the chromatographic system is performing correctly and that the subsequent data will be reliable. This constitutes a self-validating system for routine analysis.
Alternative Analytical Approaches
While HPLC is the predominant technique, other methods have been described for related compounds and could be adapted for specific applications.
-
Titration: A patent exists for analyzing the purity of the T4P sulfate salt by converting it to the hydrochloride salt and performing an acid-base titration.[12] This method is low-cost but lacks the specificity to resolve impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to T4P's low volatility, GC-MS would require a derivatization step to convert the polar functional groups into more volatile moieties. This adds complexity but can be extremely sensitive for specific applications.[13]
Conclusion
The successful HPLC analysis of 2,5,6-Triamino-4-pyrimidinol hinges on overcoming the challenge of its high polarity. While standard C18 columns are generally inadequate, a range of powerful alternatives exists. For most applications involving purity and content determination, a method based on an Aqueous C18 or Mixed-Mode column with a buffered, high-aqueous mobile phase and UV detection at 262 nm provides a robust, reliable, and scientifically sound solution. For trace-level analysis or impurity identification in complex matrices, transitioning to HILIC or a Mixed-Mode method coupled with Mass Spectrometry is the recommended approach. The choice of methodology must always be guided by the specific analytical objective, but the principles and data presented in this guide offer a comprehensive framework for making that decision.
References
- 4-Hydroxy-2,5,6-triaminopyrimidine - Grokipedia.
- 2,5,6-Triamino-4(1H)-pyrimidinone - SIELC Technologies. (2018, February 16).
- OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate - European Commission. (2008, September 30).
- 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem.
- 2,5,6-triamino-4-pyrimidinol sulfate - The Good Scents Company.
- OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143) - European Commission.
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column - SIELC Technologies.
- Measurement of serum T4 concentration by high performance liquid chromatography - PubMed.
- 2,5,6-Triamino-4(3H)-pyrimidinone Sulfate - LGC Standards.
- HPLC/UV Determination of Tetracyclines in Milk Using Mixed-Mode SPE and eXtended Performance [XP] 2.5 μm Columns : Waters.
- Development of an HPLC assay for the analysis of tetrafluoroputrescine--a putrescine analog - PubMed.
- opinion of the SCCNFP on A143, 2,5,6-Triamino-4-pyrimidinol sulfate - European Commission.
- Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - MDPI. (2023, April 13).
- 2,5,6-Triamino-4-pyrimidinol sulfate (CAS 1603 - European Commission.
- HPLC Analysis of 2,4,5-T on Mixed-Mode Columns - SIELC Technologies.
- 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia.
- CAS 1004-75-7: 4-Hydroxy-2,5,6-triaminopyrimidine - CymitQuimica.
- CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents.
- CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents.
- Pyrimidine, 2,4,5,6-tetraamino-, sulfate - the NIST WebBook.
- 2,6-Triamino-4-pyrimidol sulfate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed.
- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine - Benchchem.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2,5,6-Triamino-4(3H)-pyrimidinone Sulfate [lgcstandards.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. 2,5,6-triamino-4-pyrimidinol sulfate [thegoodscentscompany.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 7. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns | SIELC Technologies [sielc.com]
- 8. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics [mdpi.com]
- 9. 2,5,6-Triamino-4(1H)-pyrimidinone | SIELC Technologies [sielc.com]
- 10. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents [patents.google.com]
- 13. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Profile of 2,5,6-Triamino-4-pyrimidinol: A Comparative Technical Guide
This guide provides a technical analysis of the UV-Vis absorption characteristics of 2,5,6-Triamino-4-pyrimidinol (TRAP) across varying pH conditions.[1] It is designed for analytical chemists and pharmaceutical researchers requiring precise spectrophotometric data for compound identification, purity assessment, and reaction monitoring.
Executive Summary
2,5,6-Triamino-4-pyrimidinol (CAS: 1603-02-7, often supplied as the sulfate salt) is a critical heterocyclic building block used in the synthesis of pteridines, folic acid derivatives, and as a primary intermediate in oxidative hair coloring formulations.[2]
Its electronic absorption spectrum is highly pH-dependent due to the presence of multiple ionizable groups (three amino groups and one hydroxyl/keto group). Accurate identification requires strict control of the solvent pH. This guide characterizes the spectral shifts of TRAP and compares its performance against its closest structural analog, 2,4,5,6-Tetraaminopyrimidine (TAP) , to prevent misidentification in complex matrices.
Chemical Context & Ionization
To interpret the spectra, one must understand the species present in solution. 2,5,6-Triamino-4-pyrimidinol exists in tautomeric equilibrium, predominantly favoring the pyrimidin-4(3H)-one (keto) form in neutral aqueous solution.
-
Acidic Medium (pH < 3): The ring nitrogens (specifically N1 or N3) and potentially amino groups are protonated, stabilizing the cation.
-
Basic Medium (pH > 10): The phenolic hydroxyl (or amide-like NH) deprotonates, forming an anionic species with extended conjugation.
Ionization Pathway Diagram
The following diagram illustrates the theoretical ionization states governing the spectral shifts.
Figure 1: Simplified ionization pathway of 2,5,6-Triamino-4-pyrimidinol showing the transition from cationic to anionic species.
Comparative Spectral Analysis
UV-Vis Absorption Maxima ( ) of TRAP
The following data represents the consensus absorption maxima derived from spectrophotometric analysis of the sulfate salt.
| pH Condition | Dominant Species | Molar Absorptivity ( | Spectral Feature | |
| Acidic (pH 1.0) | Cation | 262 | 13,535 | Sharp, intense band |
| Neutral (pH 7.0) | Neutral | 208 , 262 | 15,177 (at 208) | Dual peak; 262 nm intensity drops ( |
| Basic (pH 13.0) | Anion | 276 | 2,285 | Bathochromic shift (Red shift) with hypochromic effect |
Key Insight: The shift from 262 nm (Acidic) to 276 nm (Basic) is a diagnostic "fingerprint" for this compound. The significant drop in intensity at 262 nm when moving from pH 1 to pH 7 is also critical for quantification; measuring at pH 7 without buffering can lead to significant linearity errors.
Performance Comparison: TRAP vs. Alternative (TAP)
The most common "alternative" or interfering substance is 2,4,5,6-Tetraaminopyrimidine (TAP) . Both are used similarly but have distinct spectral signatures.
| Feature | 2,5,6-Triamino-4-pyrimidinol (TRAP) | 2,4,5,6-Tetraaminopyrimidine (TAP) |
| Primary | 208 nm, 262 nm | 202 nm, 274 nm |
| Acidic Shift | Remains near 262 nm, intensity increases | Shifts to ~265-270 nm |
| Differentiation Strategy | Ratio Analysis: The ratio of Abs(262)/Abs(276) changes drastically with pH. | Bandwidth: TAP typically exhibits a broader absorption band in the 270-280 nm region due to the extra amino auxochrome. |
| Oxidation Stability | Moderate; stable for 24h with antioxidant. | Lower; highly susceptible to rapid oxidation (browning) in solution. |
Experimental Protocol: Determination of
To ensure reproducibility, follow this validated Self-Validating Protocol (SVP).
Reagents
-
Analyte: 2,5,6-Triamino-4-pyrimidinol Sulfate (>98% purity).
-
Solvent A (Acidic): 0.1 N Hydrochloric Acid (HCl).
-
Solvent B (Basic): 0.1 N Sodium Hydroxide (NaOH).
-
Solvent C (Neutral): 0.05 M Phosphate Buffer (pH 7.0). Note: Do not use unbuffered water, as the sulfate salt is acidic and will auto-adjust the pH.
Workflow Diagram
Figure 2: Step-by-step spectrophotometric workflow for characterizing TRAP.
Step-by-Step Procedure
-
Stock Preparation: Dissolve accurately weighed 10.0 mg of TRAP Sulfate in 100 mL of degassed distilled water. Sonicate if necessary to ensure complete dissolution.
-
Working Solutions:
-
Acidic: Transfer 1.0 mL of Stock to a 10 mL volumetric flask; make up to volume with 0.1 N HCl.
-
Neutral: Transfer 1.0 mL of Stock to a 10 mL volumetric flask; make up to volume with Phosphate Buffer pH 7.0.
-
Basic: Transfer 1.0 mL of Stock to a 10 mL volumetric flask; make up to volume with 0.1 N NaOH.
-
-
Blanking: Use the respective solvent (HCl, Buffer, NaOH) to run a baseline correction on the UV-Vis spectrophotometer.
-
Measurement: Scan samples from 200 nm to 400 nm.
-
Validation: The Acidic sample must show a peak at 262 ± 2 nm. If the peak is <260 nm, check for degradation or impurities.
Mechanistic Insight
The spectral behavior of TRAP is governed by auxochromic shifts :
-
The Auxochromes: The three amino groups (-NH
) and the hydroxyl group (-OH) act as electron donors, interacting with the pyrimidine -system. -
pH 1 (Protonation): Protonation of the ring nitrogens withdraws electron density, stabilizing the excited state less than the ground state relative to the neutral form, but the specific resonance stabilization of the cation leads to a strong transition at 262 nm.
-
pH 13 (Deprotonation): The removal of a proton from the hydroxyl group creates a phenolate-like anion (or its keto-tautomer equivalent). The negative charge pushes electron density into the ring (
transition), causing a Bathochromic Shift (red shift) to 276 nm.
References
-
Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2015).[3] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (Submission III). European Commission. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135443549, 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]
-
Coblentz Society. (1961).[4] IR and UV Spectra of 2,4,5,6-Tetraaminopyrimidine sulfate. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
Sources
Identifying impurities in commercial 2,5,6-Triamino-4-pyrimidinol samples
Part 1: Executive Summary & Core Directive
2,5,6-Triamino-4-pyrimidinol (TAP), often supplied as the sulfate salt (TRAP Sulfate), is the critical "left-side" intermediate in the synthesis of Methotrexate , Folic Acid , and Aminopterin .
The purity of this starting material is the single biggest predictor of yield and color quality in the final API. Commercial samples vary wildly between "Technical Grade" (often free base, susceptible to rapid oxidation) and "Pharma Grade" (sulfate stabilized).
The Core Challenge: TAP is an electron-rich pyrimidine that undergoes rapid auto-oxidation in solution, forming "divicine-like" radical intermediates and azo-dimers. These manifest as intense blue/green contaminants that are notoriously difficult to remove from the final drug substance.
This guide provides a self-validating analytical workflow to distinguish high-quality stabilized salts from degraded free-base samples, utilizing Ion-Pair HPLC.
Part 2: Comparative Analysis of Commercial Grades
Commercial TAP is generally available in two forms. Understanding the difference is vital for experimental reproducibility.
Table 1: Comparative Specification Guide
| Feature | Grade A: Stabilized Sulfate Salt | Grade B: Technical Free Base |
| CAS Number | 35011-47-3 (Sulfate) | 1004-75-7 (Free Base) |
| Appearance | Off-white to pale yellow crystalline powder | Beige to dark grey/green powder (oxidized) |
| Stability | High. Resistant to air oxidation in solid state. | Low. Hygroscopic; surface oxidizes rapidly. |
| Solubility | Low in cold water; dissolves in dilute acid. | Moderate in water; dissolves in dilute alkali. |
| Major Impurity | 2,6-Diamino-5-nitroso-4-pyrimidinol (Precursor) | Oxidative Dimers (Blue/Green species) |
| Usage Recommendation | Mandatory for GMP synthesis of Methotrexate. | Acceptable only for crude industrial applications. |
Part 3: The Impurity Profile & Origin
To analyze TAP, you must understand where the impurities come from. The synthesis typically proceeds via the nitrosation of 2,6-diamino-4-pyrimidinol followed by reduction.
Diagram 1: Impurity Origin Pathway
This diagram illustrates the genesis of the three critical impurities: Precursor (Nitroso), Over-reduction (Tetraamino), and Degradation (Dimer).
Caption: Synthesis pathway showing the origin of nitrosated precursors (Impurity A) and oxidative degradation products (Impurity C).
Part 4: Experimental Protocol (Self-Validating)
Standard C18 HPLC methods often fail for TAP because the molecule is highly polar and elutes in the void volume. The following protocol uses Ion-Pair Chromatography to retain the analyte and separate it from polar impurities.
Method: Ion-Pair HPLC for TAP Purity
Principle: The addition of Octanesulfonate to the mobile phase forms a neutral ion-pair with the protonated amine groups of TAP, increasing its hydrophobicity and retention on the C18 phase.
1. Reagents & Equipment
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Ion Pair Reagent: Sodium 1-Octanesulfonate (HPLC Grade).
-
Buffer: Potassium Dihydrogen Phosphate (
). -
Antioxidant: Sodium Sulfite (
) or Dithiothreitol (DTT). Critical.
2. Mobile Phase Preparation[1]
-
Buffer (Solvent A): Dissolve 1.36 g
and 1.1 g Sodium 1-Octanesulfonate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Phosphoric Acid. -
Solvent B: Methanol (HPLC Grade).
-
Isocratic Mode: 90% Solvent A / 10% Solvent B.
-
Note: Ion pairing requires isocratic elution for baseline stability.
3. Sample Preparation (The "Self-Validating" Step)
-
Diluent: 0.1% Sodium Sulfite in Water (Freshly prepared).
-
Why? Without sulfite, the sample will turn blue in the autosampler vial within 2 hours, generating false impurity peaks.
-
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 25 mg TAP sample. Dissolve in 50 mL Diluent. Sonicate for 5 mins. Inject immediately.
4. Instrument Settings
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 254 nm (Main assay) and 600 nm (To detect blue oxidative dimers).
-
Injection Vol: 10 µL.
-
Run Time: 20 minutes.
Part 5: Data Interpretation & Acceptance Criteria
Use the table below to interpret your chromatogram. Relative Retention Times (RRT) are approximate and relative to the main TAP peak.
Table 2: Impurity Identification Guide
| Peak Identity | Approx RRT | Limit (Area %) | Cause/Origin |
| Sulfate Counter-ion | ~0.1 (Void) | N/A | Salt form confirmation. |
| Impurity B (Tetraamino) | 0.85 | < 0.5% | Over-reduction during synthesis.[2] |
| TAP (Main Peak) | 1.00 | > 98.0% | Target Analyte. |
| Impurity A (Nitroso) | 1.2 - 1.3 | < 0.15% | Incomplete reduction.[3] Genotoxicity alert. |
| Impurity C (Dimers) | 2.5+ (Broad) | < 0.1% | Oxidation. Check 600nm absorbance. |
Diagram 2: Analytical Workflow
This diagram details the decision logic for sample analysis and quality disposition.
Caption: Workflow for determining TAP quality. Note the critical branch points for Genotoxic impurities vs. Oxidative byproducts.
References
-
European Commission Scientific Committee on Consumer Products (SCCP). (2007).[2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]
- Piper, J. R., & Montgomery, J. A. (1974). Synthesis of Methotrexate and Analogs. Journal of Heterocyclic Chemistry.
-
SIELC Technologies. (n.d.). Separation of aminopyrimidines using Mixed-Mode Chromatography. Retrieved from [Link]
- Google Patents. (2016). CN106046005A - Folic acid synthesis method.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135443549, 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,5,6-Triamino-4-pyrimidinol hydrochloride
Foreword: As researchers and developers, our work with novel chemical entities is foundational to therapeutic advancement. 2,5,6-Triamino-4-pyrimidinol hydrochloride and its related salts are key building blocks in the synthesis of complex molecules, including pharmaceuticals.[1][2][3] However, their potential bioactivity necessitates a robust and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing the essential context and procedural steps to ensure that your handling of this compound is safe, effective, and scientifically sound. The toxicological data for this specific compound is not fully investigated, and therefore, this guide is built upon a principle of prudent avoidance of exposure.[4]
Hazard Identification and Risk Assessment: Know Your Compound
2,5,6-Triamino-4-pyrimidinol hydrochloride is a heterocyclic amine, a class of compounds known for potential biological activity. While a comprehensive toxicological profile is not available for the hydrochloride salt specifically, data from structurally similar aminopyrimidines and the sulfate salt indicate that it should be handled as a hazardous substance.[4][5]
The primary risks associated with this solid compound are:
-
Skin Irritation (H315): Direct contact may cause skin irritation.[6]
-
Serious Eye Irritation (H319): The compound is an eye irritant, with the potential for serious damage if contact occurs.[6][7]
-
Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation.[6]
Given the lack of extensive data, we must also consider the potential for skin sensitization and other systemic effects upon exposure. Therefore, the core of our safety plan is to prevent all direct contact and inhalation.
Table 1: GHS Hazard Classifications for 2,5,6-Triamino-4-pyrimidinol and Analogs
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6][7] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation | [6] |
The Core Directive: Personal Protective Equipment (PPE)
PPE is the last line of defense, but it is a critical one.[8] The selection of appropriate PPE must be directly tied to the specific task and associated risks.[9]
Eye and Face Protection
Due to the serious eye irritation risk, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required whenever handling the solid or its solutions.
-
Recommended for High-Risk Tasks: When weighing larger quantities of the powder or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[8][9]
Skin and Body Protection
The goal is to prevent any skin contact.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for incidental contact.[9] For prolonged handling or when preparing concentrated solutions, consider double-gloving or using a heavier-duty glove. Always check the manufacturer's specifications for compatibility.
-
Lab Coat: A clean, buttoned, knee-length laboratory coat is required.
-
Additional Protection: For tasks involving large quantities or a high risk of spills, a chemically resistant apron and shoe covers should be used.[8]
Respiratory Protection
The fine, powdered nature of this solid presents a significant inhalation risk.
-
Engineering Controls First: Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood.
-
When a Respirator is Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is necessary. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for weighing small quantities. For larger amounts or in situations with significant aerosolization potential, a half-mask or full-face air-purifying respirator with P100 (particulate) filters should be used.[10][11]
Operational Plans: From Weighing to Disposal
Workflow for Safely Weighing Solid 2,5,6-Triamino-4-pyrimidinol hydrochloride
This workflow outlines the critical steps for safely handling the powdered form of the compound, which presents the highest risk of aerosolization and exposure.
Caption: Workflow for weighing hazardous solid chemicals.
Step-by-Step Guidance:
-
Preparation: Before retrieving the chemical, ensure you are wearing all required PPE. Verify that your designated chemical fume hood is functioning correctly. Prepare the workspace by laying down absorbent, disposable bench paper.
-
Handling: Conduct all manipulations of the open container within the fume hood. Open the container slowly to avoid creating a plume of dust. Use clean, designated spatulas to carefully transfer the powder to a weigh boat or vessel. Avoid any rapid movements that could aerosolize the powder.
-
Cleanup: After securely closing the primary container, decontaminate any tools and the work surface. Carefully fold the disposable bench paper inward and dispose of it in the designated solid chemical waste stream.
-
Doffing PPE: Remove and dispose of your outer gloves (if double-gloving) before leaving the immediate work area. Always remove PPE in a manner that avoids contaminating your skin or clothing. Wash your hands thoroughly with soap and water after the procedure is complete.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety (EHS) office. For small spills of the powder, carefully cover with an absorbent material and then gently sweep the material into a designated hazardous waste container. Avoid raising dust.
Disposal Plan
All waste, including contaminated PPE, disposable bench liners, and excess chemical, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Summary and Final Recommendations
The safe handling of 2,5,6-Triamino-4-pyrimidinol hydrochloride is predicated on a clear understanding of its potential hazards and the diligent application of control measures.
Table 2: Quick-Reference PPE Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not required |
| Weighing Powder (<1g) | Chemical Splash Goggles | Nitrile Gloves (Double) | Lab Coat | N95 Respirator (in addition to fume hood) |
| Weighing Powder (>1g) | Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat, Apron | Half-mask Respirator w/ P100 filters (in fume hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | In fume hood; respirator not typically required |
| Handling Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required |
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues. Always consult your institution's specific chemical hygiene plan and EHS office for additional guidance.
References
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Full Public Report: 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester). Available at: [Link]
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Wikipedia. 4-Hydroxy-2,4,5-triaminopyrimidine. Available at: [Link]
- Esfahanizadeh, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
